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Compound of Interest

Compound Name: 1,1-Dimethoxydecane

CAS No.: 7779-41-1

Cat. No.: B1670022 Get Quote

Executive Summary
1,1-Dimethoxydecane (Decanal Dimethyl Acetal, CAS: 7779-41-1) is the protected derivative

of decanal.[1] In gas chromatography-mass spectrometry (GC-MS) using Electron Ionization

(EI), it exhibits a distinct fragmentation signature dominated by the stability of the dialkoxy-

stabilized carbocation.[1] Unlike its parent aldehyde, which fragments via McLafferty

rearrangements and water loss, the acetal is characterized by a base peak at m/z 75 and a

diagnostic loss of a methoxy radical [M-31].

This guide details the mechanistic origins of these ions, provides a comparative analysis

against alternative structures, and outlines a validated experimental protocol for its synthesis

and detection.

Mechanistic Insight: The Origin of m/z 75
The mass spectrum of 1,1-dimethoxydecane is governed by

-cleavage initiated by the ether oxygens. The ionization of the oxygen lone pair weakens the
adjacent C-C bond, leading to the preferential loss of the long alkyl chain.

Fragmentation Pathway
The molecular ion (
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, m/z 202) is transient and rarely observed. The primary decay pathways are:

Formation of Base Peak (m/z 75): Cleavage of the C1-C2 bond releases the nonyl radical (

), leaving the resonance-stabilized dimethoxymethyl cation.

Formation of Diagnostic High-Mass Ion (m/z 171): Loss of a methoxy radical (

) from the molecular ion.
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Figure 1: Mechanistic pathway showing the competitive fragmentation leading to the base peak

(m/z 75) and the high-mass diagnostic ion (m/z 171).[1]

Comparative Analysis
To validate the identity of 1,1-dimethoxydecane, it must be distinguished from its parent

aldehyde (often present due to hydrolysis) and homologous acetals.

Comparison 1: Acetal vs. Parent Aldehyde (Decanal)
Derivatization to the acetal significantly alters the spectral footprint. The aldehyde's

characteristic water loss (M-18) and McLafferty ions are replaced by the acetal's oxonium ions.
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Feature
1,1-
Dimethoxydecane
(Acetal)

Decanal (Aldehyde)
Diagnostic
Significance

Molecular Ion (

)

m/z 202

(Absent/Trace)
m/z 156 (Weak)

Acetal MW is +46

units vs parent.[1]

Base Peak m/z 75 m/z 41, 43, or 57

m/z 75 confirms the

dimethyl acetal

headgroup.[1]

Diagnostic Loss m/z 171 m/z 138

Acetal loses

; Aldehyde loses

.[1]

McLafferty Ion Absent m/z 44
Presence of m/z 44

indicates incomplete

derivatization.[1]

Key Hydrocarbons
Low intensity (43, 57,

[1] 71)

High intensity (43, 57,

[1] 71)

Acetal spectrum is

dominated by

oxygenated

fragments.

Comparison 2: Homologous Series Consistency
The m/z 75 peak is "class-characteristic" for all linear dimethyl acetals, regardless of chain

length. This makes it a reliable marker for the functional group, while the

peak identifies the chain length.
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Compound Molecular Weight Base Peak (100%)
Diagnostic High
Mass Ion

1,1-Dimethoxyoctane 174 m/z 75 m/z 143

1,1-Dimethoxydecane 202 m/z 75 m/z 171

1,1-

Dimethoxydodecane
230 m/z 75 m/z 199

Experimental Protocols
Reliable detection requires proper synthesis to prevent hydrolysis back to the aldehyde inside

the GC inlet.

Protocol A: One-Pot Synthesis (In-Situ Derivatization)
This method utilizes trimethyl orthoformate (TMOF) as both a reagent and a water scavenger to

drive the equilibrium forward.

Reagents:

Decanal (Analytical Grade)

Trimethyl Orthoformate (TMOF)

Methanol (Anhydrous)

p-Toluenesulfonic acid (p-TSA) - Catalyst[1]

Workflow:

Dissolve 10 mg Decanal in 1 mL Methanol.

Add 100 µL TMOF and a crystal of p-TSA.

Incubate at 60°C for 30 minutes.
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Neutralize with solid

(critical to prevent column degradation).

Inject 1 µL into GC-MS.

Protocol B: GC-MS Acquisition Parameters
To observe the fragmentation patterns described above, the following conditions are

recommended:

Column: Non-polar (e.g., HP-5MS or DB-5), 30m x 0.25mm x 0.25µm.[1]

Inlet: Splitless mode, 250°C. Note: Active sites in the liner can cause thermal degradation.

Use deactivated glass wool.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Source Temp: 230°C.

Ionization: EI at 70 eV.

Scan Range: m/z 35 - 300.[1]
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Figure 2: Experimental workflow for the conversion of decanal to 1,1-dimethoxydecane and

subsequent GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethylacetals.htm
https://www.benchchem.com/product/b1670022?utm_src=pdf-custom-synthesis
https://foodb.ca/compounds/FDB012768
https://webbook.nist.gov/cgi/cbook.cgi?ID=C112312&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C534156&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C534156
https://webbook.nist.gov/cgi/cbook.cgi?ID=112-31-2
https://www.benchchem.com/product/b1670022#mass-fragmentation-pattern-of-1-1-dimethoxydecane-m-z-peaks
https://www.benchchem.com/product/b1670022#mass-fragmentation-pattern-of-1-1-dimethoxydecane-m-z-peaks
https://www.benchchem.com/product/b1670022#mass-fragmentation-pattern-of-1-1-dimethoxydecane-m-z-peaks
https://www.benchchem.com/product/b1670022#mass-fragmentation-pattern-of-1-1-dimethoxydecane-m-z-peaks
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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scientists and researchers to drive progress in science

and industry.
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